What is Tetrabutylammonium hexafluorophosphate?
What is Tetrabutylammonium hexafluorophosphate?
An In-depth Technical Guide to Tetrabutylammonium (B224687) Hexafluorophosphate (B91526)
Introduction
Tetrabutylammonium hexafluorophosphate (TBAPF₆) is a quaternary ammonium (B1175870) salt with the chemical formula NBu₄PF₆.[1] It presents as a white crystalline powder and is a staple reagent in many research laboratories, particularly valued for its role as a supporting electrolyte in non-aqueous electrochemistry.[1][2] The salt is composed of a large, non-coordinating tetrabutylammonium cation ([NBu₄]⁺) and a weakly basic, chemically inert hexafluorophosphate anion (PF₆⁻).[1][2] This combination of ions imparts high solubility in polar organic solvents and a wide electrochemical window, making it an indispensable tool for researchers in electrochemistry, materials science, and organic synthesis.[1][2]
This guide provides a comprehensive overview of the properties, synthesis, applications, and experimental protocols related to tetrabutylammonium hexafluorophosphate, tailored for professionals in research and development.
Chemical and Physical Properties
The physical and chemical properties of TBAPF₆ are fundamental to its utility. Its high molar mass and thermal stability are notable features. Key quantitative data are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₃₆F₆NP[1] |
| Molar Mass | 387.43 g/mol [3] |
| Appearance | White to off-white crystalline powder[2][4] |
| Melting Point | 244–246 °C[1][5] |
| Decomposition Temperature | 388 °C[4] |
| CAS Number | 3109-63-5[1] |
| EC Number | 221-472-6[3] |
Solubility
TBAPF₆ is characterized by its high solubility in polar organic solvents, a critical property for its application as an electrolyte.[1][2] This solubility stems from the large, lipophilic butyl chains of the cation and the weakly coordinating nature of the anion.
| Solvent | Solubility |
| Acetonitrile | 0.1 g/mL, clear, colorless solution[4][5] |
| Acetone | Highly soluble[1][2] |
| Dichloromethane (B109758) | Soluble[5] |
| Tetrahydrofuran (THF) | Soluble[2] |
| Water | Insoluble[6] |
Synthesis and Purification
While commercially available, TBAPF₆ can be synthesized in the laboratory, often at a lower cost. The most common method is a salt metathesis reaction.
Experimental Protocol: Synthesis via Salt Metathesis
This protocol describes a common procedure for synthesizing TBAPF₆ from tetrabutylammonium bromide and potassium hexafluorophosphate.[7]
Materials:
-
Tetrabutylammonium bromide ([(n-Bu₄)N]Br)
-
Potassium hexafluorophosphate (K[PF₆])
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium carbonate (Na₂CO₃)
Procedure:
-
Dissolve potassium hexafluorophosphate (1.0 equivalent) in deionized water (e.g., 11.2 mmol in 30 mL).[7]
-
In a separate flask, dissolve tetrabutylammonium bromide (1.0 equivalent) in dichloromethane (e.g., 11.2 mmol in 30 mL).[7]
-
Add the dichloromethane solution to the aqueous solution of potassium hexafluorophosphate.[7]
-
Stir the resulting biphasic mixture vigorously at room temperature for 24 hours.[7]
-
After stirring, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the lower organic phase (dichloromethane).[7]
-
Wash the organic phase three times with deionized water (e.g., 3 x 10 mL).[7]
-
Dry the organic phase over anhydrous sodium carbonate.[7]
-
Filter the solution to remove the drying agent.[7]
-
Remove the solvent (dichloromethane) from the filtrate by rotary evaporation to yield a white solid.[4][7]
-
Dry the resulting solid product under vacuum at 80 °C for 18 hours to yield pure tetrabutylammonium hexafluorophosphate (typical yield: 88%).[4][7]
Experimental Protocol: Purification by Recrystallization
For high-sensitivity applications like electrochemistry, commercial or synthesized TBAPF₆ often requires further purification.[1]
Materials:
-
Crude Tetrabutylammonium hexafluorophosphate
-
Absolute Ethanol (B145695)
-
Deionized Water (optional)
Procedure:
-
Dissolve the crude TBAPF₆ in a minimum amount of hot absolute ethanol. For a saturated solution, a mixture of ethanol and water (e.g., 3:1 v/v) can also be used.[4][8]
-
Once fully dissolved, allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold ethanol.
-
For high purity, repeat the recrystallization process two to four times.[8][9]
-
Dry the purified crystals under high vacuum at an elevated temperature (e.g., 70-100 °C) for 10-48 hours to remove all traces of solvent.[4][8]
Applications
The unique properties of TBAPF₆ make it a versatile tool in various scientific domains.
A. Supporting Electrolyte in Electrochemistry
The primary application of TBAPF₆ is as a supporting electrolyte in non-aqueous electrochemistry.[1][2] In techniques like cyclic voltammetry (CV), a high concentration (typically 0.1 M) of an inert electrolyte is required to increase the conductivity of the solution and minimize the iR drop.[2] The ions of TBAPF₆ are electrochemically inert over a wide potential range, ensuring they do not interfere with the redox processes of the analyte being studied.[1][2]
Experimental Protocol: Use in Cyclic Voltammetry
-
Prepare a 0.1 M solution of purified TBAPF₆ in a suitable non-aqueous solvent (e.g., acetonitrile, dichloromethane).[2]
-
Deoxygenate the electrolyte solution by bubbling with an inert gas (e.g., Argon) for 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.[8]
-
Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]
-
Record a background voltammogram of the electrolyte solution to establish the potential window.
-
Add the analyte of interest (typically to a concentration of ~1 mM) and record the cyclic voltammogram to study its redox behavior.[8]
B. Other Key Applications
Beyond its role in fundamental electrochemistry, TBAPF₆ is used in several other areas of research and development.
-
Energy Storage: It is investigated as a supporting electrolyte in non-aqueous redox flow batteries, contributing to higher operating voltages compared to aqueous systems.[2]
-
Materials Science: Used in the electrochemical synthesis of conductive polymers, such as poly-3-methylthiophene.[5] It also serves as a reactant in the synthesis of fluorescent nanofibrous films for detecting nitro-explosive vapors.[4][10]
-
Photovoltaics: Employed in the post-treatment of perovskite films for solar cells to passivate surface defects, which improves charge transport and enhances device stability and efficiency.[2]
-
Organic Synthesis: Functions as a phase-transfer catalyst and can be used as a catalyst in reactions like the Biginelli reaction for synthesizing dihydropyrimidinones.[6][10]
Safety and Handling
Tetrabutylammonium hexafluorophosphate is a hazardous chemical and requires careful handling.
-
Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[11][12] It may also cause respiratory irritation if inhaled as a dust.[12][13]
-
Handling: Use in a well-ventilated area or under a fume hood.[11][14] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13][15] Avoid breathing dust and prevent contact with skin and eyes.[14]
-
Storage: Store in a cool, dry place in a tightly sealed container.[15] It is hygroscopic and should be stored under an inert atmosphere for sensitive applications.[14]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12][15]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13][15]
-
Conclusion
Tetrabutylammonium hexafluorophosphate is a cornerstone supporting electrolyte in non-aqueous electrochemistry due to its high solubility, wide electrochemical window, and chemical inertness. Its utility extends to burgeoning fields such as energy storage, materials science, and photovoltaics, highlighting its versatility. Proper synthesis, purification, and handling are paramount to achieving reliable and reproducible results in a research setting. This guide provides the foundational technical information required for scientists and researchers to effectively and safely utilize this important chemical compound.
References
- 1. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 2. Tetrabutylammonium Hexafluorophosphate|Electrolyte [benchchem.com]
- 3. Tetra-n-butylammonium hexafluorophosphate | C16H36F6NP | CID 165075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrabutylammonium hexafluorophosphate | 3109-63-5 [chemicalbook.com]
- 5. Tetrabutylammonium hexafluorophosphate forelectrochemicalanalysis, =99.0 3109-63-5 [sigmaaldrich.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Tetrabutylammonium hexafluorophosphate synthesis - chemicalbook [chemicalbook.com]
- 8. basinc.com [basinc.com]
- 9. rsc.org [rsc.org]
- 10. Tetrabutylammonium Hexafluorophosphate (TBAPF6) - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 11. chemos.de [chemos.de]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. fishersci.be [fishersci.be]
- 14. cloudfront.zoro.com [cloudfront.zoro.com]
- 15. Tetrabutylammonium hexafluorophosphate - Safety Data Sheet [chemicalbook.com]
